1H-indazole-5-sulfonamide
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Overview
Description
1H-Indazole-5-sulfonamide is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its diverse biological and medicinal properties. The indazole moiety is a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The sulfonamide group, characterized by the presence of a sulfonyl functional group attached to an amine, enhances the compound’s pharmacological potential. This combination makes this compound a valuable scaffold in drug development and various scientific research applications .
Preparation Methods
The synthesis of 1H-indazole-5-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of o-nitrobenzylamines with hydrazine, followed by sulfonylation. Another approach includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation, to construct the indazole core . Industrial production methods often employ optimized reaction conditions to maximize yield and minimize byproducts. These methods may include solvent-free reactions, the use of green chemistry principles, and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-Indazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions, such as the use of sodium borohydride or catalytic hydrogenation, can convert nitro groups to amines.
Scientific Research Applications
1H-Indazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-indazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK1 enzyme, which plays a crucial role in cell proliferation and survival. By binding to the active site of MAPK1, the compound disrupts the enzyme’s activity, leading to the inhibition of cancer cell growth . Additionally, the sulfonamide group enhances the compound’s ability to interact with biological membranes, improving its bioavailability and therapeutic potential .
Comparison with Similar Compounds
1H-Indazole-5-sulfonamide can be compared with other indazole-based compounds, such as:
1H-Indazole-3-carboxamide: Known for its anti-inflammatory and anti-cancer properties.
2H-Indazole-4-sulfonamide: Exhibits antibacterial and antifungal activities.
1H-Indazole-6-sulfonamide: Used in the development of anti-hypertensive drugs.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity, wide range of scientific research applications, and promising therapeutic potential. Its unique structure and properties make it a valuable scaffold for the development of new drugs and materials, highlighting the importance of continued research in this area.
Properties
IUPAC Name |
1H-indazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-13(11,12)6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)(H2,8,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQWNSLYSDVDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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